molecular formula C23H19ClN6O2S B2507933 4-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 902580-47-6

4-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide

Número de catálogo: B2507933
Número CAS: 902580-47-6
Peso molecular: 478.96
Clave InChI: QVEGJQJDDWAZES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the triazoloquinazoline-sulfonamide family, characterized by a fused [1,2,3]triazolo[1,5-a]quinazoline core substituted with a 4-chlorophenyl group at position 3 and a benzene sulfonamide moiety linked via a flexible ethylamino spacer at position 3. The sulfonamide group is a hallmark of carbonic anhydrase (CA) inhibitors, while the triazoloquinazoline scaffold contributes to enhanced binding affinity and selectivity toward enzymatic targets . The 4-chlorophenyl substituent likely modulates electronic and steric properties, influencing pharmacokinetics and target engagement .

Propiedades

IUPAC Name

4-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O2S/c24-17-9-7-16(8-10-17)21-23-27-22(19-3-1-2-4-20(19)30(23)29-28-21)26-14-13-15-5-11-18(12-6-15)33(25,31)32/h1-12H,13-14H2,(H,26,27)(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEGJQJDDWAZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the triazoloquinazoline core through a cyclization reaction

    Formation of Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized via a cyclization reaction involving an appropriate precursor, such as an aminoquinazoline derivative, and a triazole-forming reagent.

    Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable halogenated aromatic compound.

    Sulfonamide Formation: The sulfonamide group is typically introduced through a reaction with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH₂) group participates in acid-base reactions, substitutions, and condensations. Key reactions include:

Hydrolysis

Under acidic or alkaline conditions, sulfonamides hydrolyze to form sulfonic acids and amines. For structurally similar compounds (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides), hydrolysis rates depend on pH and temperature .

Substitution Reactions

  • Chlorination : Thiol intermediates (e.g., compound 5 in ) react with Cl₂ gas in 1,2-dichloroethane/water to form sulfonyl chlorides. For example:

    R-SH+3Cl2R-SO2Cl+3HCl\text{R-SH} + 3\text{Cl}_2 \rightarrow \text{R-SO}_2\text{Cl} + 3\text{HCl}

    Yields reach ~42% under optimized conditions .

  • Amine Nucleophilic Attack : Sulfonyl chlorides react with amines (e.g., p-toluidine) in acetonitrile with triethylamine, achieving yields up to 48% .

Triazole Ring Reactivity

The triazolo[1,5-a]quinazoline core undergoes cycloadditions and ring-opening reactions:

Electrophilic Substitution

Electron-rich triazole rings react with electrophiles (e.g., nitrating agents) at the C-3 position. Derivatives with 4-chlorophenyl substituents show reduced reactivity due to electron-withdrawing effects.

Metal Coordination

Triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications. Stability constants (log K) range from 4.2–5.8 for similar triazoloquinazolines.

Quinazoline Moiety Reactivity

The quinazoline system participates in:

Nucleophilic Aromatic Substitution

Chlorine at the 4-position of the phenyl group activates the quinazoline ring for substitutions. For example:

Ar-Cl+NH2RAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \rightarrow \text{Ar-NHR} + \text{HCl}

Reactions proceed in ethanol/water at 60–80°C with yields >75%.

Oxidation

Quinazoline derivatives oxidize to quinazoline N-oxides using mCPBA (meta-chloroperbenzoic acid) in dichloromethane. These oxides serve as intermediates for further functionalization.

Cross-Coupling Reactions

The compound’s aryl chloride group enables palladium-catalyzed couplings:

Reaction TypeCatalyst SystemYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF68–72
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene55–60

Data extrapolated from triazolo[4,5-d]pyrimidine analogs .

Biological Activity-Driven Modifications

Structural analogs demonstrate that:

  • Antimicrobial Activity : Hybrids with pyrimidine (e.g., compound 51a ) show MIC values of 1.8–4.7 μM against S. aureus and E. coli .

  • Anticancer Activity : Triazolone derivatives (e.g., 63g ) inhibit c-Met kinase (IC₅₀: 1.57 nM) and exhibit cytotoxicity at 0.031–0.14 μM .

Stability and Degradation Pathways

  • Photodegradation : UV irradiation (254 nm) in methanol leads to sulfonamide cleavage, forming 4-chlorobenzoic acid derivatives.

  • Thermal Stability : Decomposes at 240–260°C via loss of SO₂ and NH₃.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of triazole and quinazoline derivatives in cancer therapy. Compounds similar to the one discussed have shown significant activity against various cancer cell lines:

  • Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer progression. For instance, quinazoline derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGF RTK) and epidermal growth factor receptor (EGFR) .
  • Case Study : A study demonstrated that certain quinazoline derivatives exhibited remarkable anti-cancer activity against breast cancer cell lines, with some compounds showing effectiveness comparable to established treatments .

Antimicrobial Properties

The incorporation of triazole moieties has been linked to enhanced antimicrobial activities:

  • Antibacterial Studies : Compounds with similar structures have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly enhance antibacterial efficacy .
  • Data Table on Antimicrobial Activity :
CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.25 μg/mL
Compound BE. coli0.5 μg/mL
Compound CB. subtilis0.75 μg/mL

Pharmacological Insights

Mecanismo De Acción

The mechanism of action of 4-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death. The presence of the triazoloquinazoline core enhances its binding affinity to DNA and other molecular targets.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Triazoloquinazoline Derivatives with Sulfonamide/Tosyl Groups

  • 7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (): Key Differences: Replaces the ethylamino-linked benzene sulfonamide with a phenylsulfonyl group directly attached to the triazoloquinazoline core. Functional Implications: The absence of a sulfonamide group may limit CA inhibition but could redirect activity toward kinase or phosphatase targets .
  • N-(4-Chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():

    • Key Differences : Features a 4-methylbenzenesulfonyl (tosyl) group at position 3 and a complex 4-chloro-2-methoxy-5-methylphenyl substituent at position 4. The tosyl group may enhance metabolic stability compared to sulfonamides, while the methoxy and methyl groups on the phenyl ring could improve membrane permeability .

Benzenesulfonamide Derivatives with Heterocyclic Cores

  • SC-558 Analogs (1a–1f) ():

    • General Structure : 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide derivatives with varied substituents (e.g., Cl, Br, OCH3) on the phenyl ring.
    • Comparison : Unlike the triazoloquinazoline core in the target compound, SC-558 analogs employ a dihydroquinazoline scaffold. Compound 1e (X = Cl) shares the chloro-substituent but lacks the triazole ring, which may reduce conformational rigidity and target specificity .
  • 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides ():

    • Key Features : Pyrazoline-linked benzenesulfonamides with hydroxyl or aryl groups. These compounds exhibit dual CA inhibition and cytotoxicity, attributed to the sulfonamide’s zinc-binding capacity and the pyrazoline’s redox activity.
    • Contrast : The triazoloquinazoline core in the target compound may offer superior metabolic stability compared to the pyrazoline ring, which is prone to oxidation .

Hypothetical Bioactivity and Pharmacokinetic Profiles

Enzymatic Inhibition

Compound Core Structure Key Substituents Predicted Target
Target Compound Triazoloquinazoline 4-Chlorophenyl, ethylamino-sulfonamide CA IX/XII, EGFR kinase
SC-558 Analog 1e () Dihydroquinazoline 4-Chlorophenyl COX-2, CA
Pyrazoline-sulfonamide () Pyrazoline 4-Hydroxyphenyl CA, Apoptosis pathways

Physicochemical Properties

  • Solubility: The ethylamino spacer in the target compound likely improves aqueous solubility compared to bulkier substituents (e.g., isopropyl in ) .

Actividad Biológica

4-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides and triazoles. Its structural features suggest potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological profiles.

Chemical Structure

The compound can be described by the following chemical formula:

C23H24ClN5O3SC_{23}H_{24}ClN_{5}O_{3}S

This structure includes a triazole ring linked to a quinazoline moiety, which is known for its diverse biological activities.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results against various cancer cell lines. For instance:

  • Mechanism of Action : Quinazolines often act as inhibitors of key signaling pathways involved in tumor growth. They may inhibit the activity of kinases such as EGFR (Epidermal Growth Factor Receptor) and PDGF (Platelet-Derived Growth Factor) receptors, which are critical in cancer progression .
  • Cell Line Studies : In vitro studies have demonstrated that certain quinazoline derivatives exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), and HL-60 (promyelocytic leukemia) .

Antibacterial Activity

The sulfonamide group in this compound suggests potential antibacterial properties. Research on related compounds indicates:

  • Broad Spectrum Activity : Compounds with similar structures have been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : Sulfonamides typically inhibit bacterial folate synthesis by acting as competitive inhibitors of dihydropteroate synthase, a key enzyme in the folate pathway .

1. Anticancer Efficacy

A study evaluated a series of quinazoline derivatives for their ability to inhibit tumor cell proliferation. The findings indicated that compounds with a 4-chlorophenyl substituent exhibited enhanced activity against multiple tumor types due to their ability to interfere with critical signaling pathways . Specifically:

CompoundCell LineIC50 (µM)
Compound AA5492.5
Compound BK5621.8
Compound CHL-603.0

2. Antibacterial Studies

In a comparative study on antibacterial activity, derivatives similar to our compound were tested against a panel of bacteria:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DS. aureus8 µg/mL
Compound EE. coli16 µg/mL
Compound FP. aeruginosa32 µg/mL

These results suggest that modifications in the chemical structure can significantly affect antibacterial potency .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires careful adjustment of reaction parameters. For example:
  • Solvent choice : Absolute ethanol or glacial acetic acid is often used to enhance solubility and reaction efficiency .
  • Reaction time : Reflux durations (e.g., 4–24 hours) and post-reaction heating (e.g., 1 hour under acidic conditions) are critical for yield maximization .
  • Catalysts : Triethylamine or acetic acid facilitates cyclization and intermediate stabilization .
  • Purification : Recrystallization from ethanol or ice-water precipitation ensures purity .
    Table 1 : Example reaction conditions from analogous triazoloquinazoline syntheses:
ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–100°C (reflux)Maximizes cyclization
SolventEthanol/Acetic acidEnhances intermediate stability
Reaction Time4–24 hoursBalances completion vs. degradation

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • X-ray crystallography : Resolves planar fused-ring systems (e.g., triazoloquinazoline core) and substituent orientations (e.g., 59.3° phenyl ring alignment) .
  • NMR spectroscopy : Confirms sulfonamide (-SO₂NH₂) and ethylamino (-NH-CH₂-CH₂-) linkages via characteristic shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 413.91 for C₂₄H₂₀ClN₅) and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, S, Cl ratios) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Antitumor screening : NCI-60 cell line panels assess growth inhibition (e.g., GI₅₀ values). Sulfonamide derivatives show activity against leukemia and renal cancer .
  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or radiometric methods (e.g., ATPase activity modulation) .
  • Cytotoxicity profiling : Compare EC₅₀ values across structural analogs (Table 2) .
    Table 2 : Biological activity of analogous sulfonamide-triazoloquinazolines:
CompoundTarget Cell LineGI₅₀ (μM)Unique FeatureReference
5-Phenyl-1,3-thiazole-4-sulfonamideLeukemia (SR)2.1High thiazole selectivity
Triazole-benzoxazine hybridBreast (MCF-7)5.8Dual heterocyclic core

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural analogs : Compare activity trends using derivatives with systematic substitutions (e.g., halogen vs. methyl groups) .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement .
  • Meta-analysis : Pool data from multiple studies (e.g., NCI-60 screens) to identify consistent activity profiles .

Q. What computational methods aid in reaction design and optimization?

  • Methodological Answer :
  • Quantum chemical calculations : Predict reaction pathways (e.g., cyclization energetics) using DFT or ab initio methods .
  • Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) .
  • Molecular docking : Screen sulfonamide-triazoloquinazoline interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • Process simulation : Model reactor dynamics (e.g., batch vs. flow) to scale up synthesis .

Q. How can structure-activity relationships (SAR) be systematically analyzed?

  • Methodological Answer :
  • Substituent scanning : Synthesize derivatives with variations at the 4-chlorophenyl or sulfonamide positions .
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate spatial/electronic properties with activity .
  • Free-Wilson analysis : Quantify contributions of individual functional groups (e.g., sulfonamide’s role in solubility vs. binding) .
    Table 3 : SAR trends in triazoloquinazoline derivatives:
Substituent PositionModificationEffect on ActivityReference
4-ChlorophenylReplacement with fluorineReduced cytotoxicity, increased selectivity
SulfonamideMethylation (-SO₂NHCH₃)Enhanced metabolic stability

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.